molecular formula C31H30N2O4 B611409 TMP778 CAS No. 1422053-04-0

TMP778

Cat. No. B611409
M. Wt: 494.59
InChI Key: DIURRJOJDQOMFC-IOWSJCHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMP778 is a potent and selective RORγt inverse agonist . It has a molecular formula of C31H30N2O4 and a molecular weight of 494.58 . It is used in research and is not intended for patient use .


Molecular Structure Analysis

The molecular structure of TMP778 is represented by the formula C31H30N2O4 . Unfortunately, the specific structural diagram is not provided in the available resources.


Physical And Chemical Properties Analysis

TMP778 is a powder that is stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . It has a solubility of 240 mg/mL in DMSO .

Scientific Research Applications

Meteorological and Environmental Applications

  • Satellite Precipitation Analysis

    TMPA (Tropical Rainfall Measuring Mission Multi-satellite Precipitation Analysis) products are used to quantify and understand precipitation patterns, climate change, hydrologic models, and drought in scientific investigations (Milewski, Elkadiri, & Durham, 2015).

  • Error Characterization in Precipitation Models

    TMPA products are evaluated for their accuracy and potential in various hydro-meteorological applications, providing crucial data for weather forecasting and environmental studies (Prakash, Mitra, Aghakouchak, & Pai, 2015).

  • Hydrological Modeling

    TMPA research products are used in hydrological modeling to improve streamflow simulation and understand precipitation dynamics in various climatic conditions (Peng, Shi, Ni-Meister, Zhao, & Ji, 2014).

Medical Research Applications

  • Treatment of Autoimmune Diseases

    Tetramethylpentadecane (TMPD), also known as pristane, is used in murine models of systemic lupus erythematosus (SLE) for studying autoimmune diseases (Reeves, Lee, Weinstein, Satoh, & Lu, 2009).

  • Neuroscience Research

    Tetramethylpyrazine (TMP), extracted from the Chinese medicinal herb Chuanxiong, has been shown to induce differentiation in human neuroblastoma cells, suggesting potential applications in treating nervous system diseases (Yan et al., 2015).

  • Studying Corneal Neovascularization

    In a study on corneal neovascularization, Tetramethylpyrazine (TMP) was found to have therapeutic effects, suggesting its potential in ocular research (Tang et al., 2018).

Safety And Hazards

TMP778 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIURRJOJDQOMFC-IOWSJCHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@H](C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((S)-(3,5-Dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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